molecular formula C8H8N4O7 B14633231 Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- CAS No. 57205-99-9

Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-

Cat. No.: B14633231
CAS No.: 57205-99-9
M. Wt: 272.17 g/mol
InChI Key: XZFGPJVKPMVOJA-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- is an organic compound with the molecular formula C8H11NO. It is also known by other names such as p-Anisidine, N-methyl-; p-Methoxy-N-methylaniline; N-Methyl-p-anisidine; N-Methyl-4-methoxyaniline; 4-Methoxy-N-methylaniline; 4-Methoxy-N-methylbenzenamine; N-Methyl-p-ansidine; 1-Methylamino-4-methoxybenzene; and N-methyl-4-anisidine . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom.

Preparation Methods

The synthesis of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves several steps. One common method is the nitration of N-methyl-p-anisidine. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding nitro compounds or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride (NaBH4). The reduction process converts the nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.

Scientific Research Applications

Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups and the methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological processes .

Comparison with Similar Compounds

Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- can be compared with other similar compounds such as:

    p-Anisidine: This compound lacks the nitro groups present in Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-, making it less reactive in certain chemical reactions.

    N-Methyl-p-anisidine: Similar to p-Anisidine but with a methyl group attached to the nitrogen atom, this compound also lacks the nitro groups, resulting in different reactivity and applications.

    4-Methoxy-N-methylaniline:

Properties

CAS No.

57205-99-9

Molecular Formula

C8H8N4O7

Molecular Weight

272.17 g/mol

IUPAC Name

N-(4-methoxy-2,6-dinitrophenyl)-N-methylnitramide

InChI

InChI=1S/C8H8N4O7/c1-9(12(17)18)8-6(10(13)14)3-5(19-2)4-7(8)11(15)16/h3-4H,1-2H3

InChI Key

XZFGPJVKPMVOJA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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